Regioisomeric Identity: 3,6- vs 3,5-Dimethyl Substitution Defines Unique Molecular Topology
The 3,6-dimethyl substitution pattern distinguishes this compound from the commercially dominant 3,5-dimethyl analogues (DCMX, CAS 133-53-9; PCMX, CAS 88-04-0). X-ray crystal structures reported for 2,4-dichloro-3,6-dimethylphenol derivatives confirm a distinct molecular geometry that would affect molecular recognition and crystalline packing relative to the 3,5-isomer [1]. The difference in substitution also precludes the compound from being analyzed as the 3,5-isomer using standard HPLC methods, as demonstrated in comparative analytical studies [2].
| Evidence Dimension | Substitution pattern (methyl group positions on phenol ring) |
|---|---|
| Target Compound Data | 3,6-dimethyl (C-3 and C-6 methyl substituents) |
| Comparator Or Baseline | DCMX: 3,5-dimethyl (CAS 133-53-9). PCMX: 3,5-dimethyl with single 4-chloro (CAS 88-04-0). |
| Quantified Difference | Qualitative difference in molecular topology; 3,6-pattern creates a different symmetry than 3,5-pattern, altering the electronic environment at the phenolic -OH. |
| Conditions | X-ray crystallography (Gordon et al., 1994); HPLC differentiation of chlorophenol derivatives in commercial disinfectant formulations (Jarrar et al., 2017). |
Why This Matters
For procurement, this ensures the correct regioisomer is sourced for applications requiring the specific spatial and electronic properties of the 3,6-dimethyl isomer; using the 3,5-isomer would introduce a structurally distinct entity.
- [1] Gordon JLM, Hartshorn MP, Martyn RJ, Robinson WT, Wright GJ. The Mechanism and Stereochemistry of Chlorination of 2,4-Dichloro-3,5,6-trimethylphenol and 2,4-Dichloro-3,6-dimethylphenol. Australian Journal of Chemistry. 1994;47:279-288. View Source
- [2] Jarrar SOA, Kittaneh RB, Alajrami R. Comparative Analytical Study of Some Commercial Disinfectants. Oriental Journal of Chemistry. 2017;33(2):813-819. View Source
